Nilotinib

BCR-ABL kinase inhibition IC50

Nilotinib (AMN107) is the definitive second-generation BCR-ABL TKI for researchers requiring unambiguous ABL-specific signaling data without SRC-family kinase interference. Unlike dasatinib, nilotinib exhibits negligible SRC inhibition (IC50 >5,000 nM vs SRC/LCK/LYN), a 15–17 hr half-life, and retains activity against 32/33 imatinib-resistant BCR-ABL mutants. Its pronounced food-effect PK variability (up to 183% bioavailability increase) makes it an excellent model compound for formulation research. For studies where concurrent SRC inhibition would confound mechanistic interpretation, nilotinib delivers unmatched selectivity.

Molecular Formula C28H22F3N7O
Molecular Weight 529.5 g/mol
CAS No. 641571-10-0
Cat. No. B1678881
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNilotinib
CAS641571-10-0
Synonyms4-methyl-N-(3-(4-methylimidazol-1-yl)-5-(trifluoromethyl)phenyl)-3-((4-pyridin-3-ylpyrimidin-2-yl)amino)benzamide
AMN107
nilotinib
Tasigna
Molecular FormulaC28H22F3N7O
Molecular Weight529.5 g/mol
Structural Identifiers
SMILESCC1=C(C=C(C=C1)C(=O)NC2=CC(=CC(=C2)C(F)(F)F)N3C=C(N=C3)C)NC4=NC=CC(=N4)C5=CN=CC=C5
InChIInChI=1S/C28H22F3N7O/c1-17-5-6-19(10-25(17)37-27-33-9-7-24(36-27)20-4-3-8-32-14-20)26(39)35-22-11-21(28(29,30)31)12-23(13-22)38-15-18(2)34-16-38/h3-16H,1-2H3,(H,35,39)(H,33,36,37)
InChIKeyHHZIURLSWUIHRB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 2 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceWhite to off-white solid powder
SolubilityThe solubility ... in aqueous solutions decreases with increasing pH
2.01e-03 g/L
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Nilotinib (CAS 641571-10-0) for Research and Pharmaceutical Development: Core Characteristics and Comparator Landscape


Nilotinib (AMN107) is a second-generation, ATP-competitive BCR-ABL tyrosine kinase inhibitor (TKI) developed through rational design based on the imatinib-ABL co-crystal structure to overcome imatinib resistance [1]. It binds with high affinity to the inactive DFG-out conformation of ABL and is approved for the treatment of Philadelphia chromosome-positive chronic myeloid leukemia (Ph+ CML) in both newly diagnosed and imatinib-resistant/intolerant settings [2]. The compound demonstrates inhibitory activity against a defined spectrum of kinases including DDR1/2, PDGFRα/β, KIT, and CSF-1R, with a narrower off-target profile compared to other second- and third-generation ABL inhibitors [3]. In research and industrial procurement contexts, nilotinib is distinguished by its specific selectivity fingerprint, its predictable food-effect PK behavior subject to recent formulation innovations, and its established superiority to imatinib in multiple head-to-head clinical and preclinical comparisons.

Why Nilotinib Cannot Be Interchanged with Other Second-Generation BCR-ABL Inhibitors: Key Differentiation Dimensions for Procurement


Substituting nilotinib with other second-generation BCR-ABL inhibitors such as dasatinib or bosutinib is scientifically unsound due to three critical differentiation axes. First, kinase selectivity profiles diverge substantially: dasatinib potently inhibits SRC-family kinases (LCK, FYN, LYN) and has a 3-5 hour half-life requiring once-daily dosing, whereas nilotinib exhibits negligible SRC inhibition, a 15-17 hour half-life, and a more restricted off-target signature limited primarily to KIT, PDGFR, and DDR1 [1]. Second, mutation coverage differs: while both nilotinib and dasatinib are active against most imatinib-resistant BCR-ABL mutants, specific mutations show differential sensitivity—for example, nilotinib retains activity against 32/33 imatinib-resistant mutants tested [2]. Third, pharmacokinetic food-effect properties vary markedly, with nilotinib capsules demonstrating a 56-183% bioavailability increase with food that creates exposure variability unless specific fasting protocols are observed [3]. These differences have direct implications for experimental reproducibility, assay design, and regulatory bioequivalence requirements in pharmaceutical development.

Quantitative Differentiation Evidence for Nilotinib (CAS 641571-10-0): Head-to-Head Comparative Data Against Imatinib and Class Analogs


BCR-ABL WT Enzymatic Inhibition: Nilotinib vs. Imatinib Direct Potency Comparison

Nilotinib exhibits 10-50-fold greater potency than imatinib against wild-type BCR-ABL in enzymatic inhibition assays [1]. This enhanced potency arises from structural optimization of the ATP-binding site interaction, resulting in a tighter fit for the inactive DFG-out conformation of the ABL kinase domain [2]. The compound was rationally designed based on the imatinib-ABL co-crystal structure specifically to improve binding affinity while maintaining selectivity.

BCR-ABL kinase inhibition IC50 wild-type CML

Imatinib-Resistant Mutant Coverage: Nilotinib Active Against 32/33 Imatinib-Resistant BCR-ABL Mutants

In preclinical evaluation, nilotinib maintained significant inhibitory activity against 32 out of 33 tested BCR-ABL point mutations that confer resistance to imatinib [1]. This broad mutant coverage distinguishes nilotinib from imatinib in resistance contexts and provides a rational basis for its use in imatinib-resistant or -intolerant CML. Notably, nilotinib is inactive against the T315I gatekeeper mutation, a limitation shared with dasatinib and bosutinib but addressed by the third-generation inhibitor ponatinib [2].

imatinib resistance BCR-ABL mutations mutant coverage kinase domain mutations second-line therapy

Phase 3 ENESTnd Trial: Nilotinib vs. Imatinib Major Molecular Response at 12 Months

In the pivotal Phase 3 ENESTnd trial (NCT00471497, N=846 patients with newly diagnosed Ph+ CML-CP), nilotinib demonstrated superior major molecular response (MMR) rates at 12 months compared to imatinib. Patients receiving nilotinib 300 mg twice daily achieved an MMR rate of 44%, compared to 22% for imatinib 400 mg once daily [1]. Complete cytogenetic response (CCyR) rates at 12 months were also significantly higher: 80% (nilotinib 300 mg BID) vs. 65% (imatinib) [1].

Phase 3 clinical trial major molecular response ENESTnd newly diagnosed CML frontline therapy

Food-Effect Bioavailability: Nilotinib Tablets vs. Capsules Formulation Differentiation

A population pharmacokinetic analysis of novel nilotinib tablet formulations (Danziten™) versus the reference capsule formulation (Tasigna®) revealed substantial differences in food-effect susceptibility. Under high-fat meal conditions, nilotinib capsules exhibited a 180.6-183.3% increase in bioavailability compared to fasting, whereas the tablet formulation showed only a 48.6-52.2% increase [1]. Under low-fat meal conditions, the difference was 56.8-60.7% (capsules) versus 26.0-29.3% (tablets) [1].

bioavailability food effect pharmacokinetics formulation bioequivalence

Kinase Selectivity Profile: Nilotinib Restricted Off-Target Spectrum vs. Dasatinib

Nilotinib demonstrates a substantially narrower off-target kinase inhibition profile compared to dasatinib. While dasatinib potently inhibits SRC-family kinases (LCK, FYN, LYN, HCK, BLK, FGR) as well as TEC, BTK, and EGFR-family kinases, nilotinib's activity is largely restricted to KIT, PDGFR, DDR1, and NQO2 beyond its primary BCR-ABL target [1]. This selectivity difference is reflected in distinct clinical adverse event profiles and provides a rational basis for compound selection in experiments where SRC-family kinase inhibition would confound interpretation of BCR-ABL-specific effects.

kinase selectivity off-target SRC-family kinases CML adverse events

Cellular Uptake: Nilotinib vs. Imatinib Differential Intracellular Accumulation

Emerging evidence indicates that nilotinib and imatinib exhibit differential cellular uptake mechanisms, with implications for intracellular drug accumulation and efficacy against certain BCR-ABL mutant clones [1]. Nilotinib is not a substrate for the human organic cation transporter 1 (hOCT1), whereas imatinib's cellular uptake is significantly dependent on hOCT1 expression [2]. This transporter independence may contribute to nilotinib's activity in the context of low hOCT1 expression, which has been associated with suboptimal imatinib responses in CML patients [2].

cellular uptake intracellular concentration OCT1 transporters CML

Optimized Nilotinib (CAS 641571-10-0) Application Scenarios for Research and Pharmaceutical Development


BCR-ABL-Specific Signaling Studies Requiring Minimal SRC-Family Interference

For researchers investigating BCR-ABL downstream signaling pathways (e.g., STAT5, CRKL, PI3K/AKT) where concurrent SRC-family kinase inhibition would confound mechanistic interpretation, nilotinib is the preferred second-generation TKI. Unlike dasatinib, which potently inhibits >20 additional kinases including the full SRC-family (LYN, HCK, LCK), nilotinib's off-target activity is limited to KIT, PDGFR, and DDR1 [1]. This selectivity enables cleaner dissection of ABL-specific signaling events without the pleiotropic effects introduced by broad-spectrum kinase inhibitors.

Imatinib-Resistant Cell Line and Xenograft Model Studies

Nilotinib is indicated for use in preclinical studies employing imatinib-resistant BCR-ABL mutant cell lines or patient-derived xenografts. The compound retains activity against 32 of 33 imatinib-resistant BCR-ABL mutants [1], providing a robust tool for investigating resistance mechanisms and evaluating combination strategies in the resistant setting. Researchers should note that nilotinib is inactive against the T315I gatekeeper mutation; studies involving T315I-positive models require alternative agents such as ponatinib or asciminib [2].

Pharmaceutical Bioequivalence and Formulation Development Studies

Nilotinib's pronounced food-effect variability—with capsule formulations exhibiting up to 183% bioavailability increase under high-fat meal conditions [1]—makes it an excellent candidate compound for formulation research aimed at reducing food-effect susceptibility. The recent development and regulatory approval of reduced-dose tablet formulations with attenuated food-effect (48.6-52.2% increase under high-fat conditions vs. 180.6% for capsules) demonstrates the value of nilotinib as a model system for studying formulation strategies to improve PK predictability [1].

Frontline CML Clinical Trial Design and Comparator Arm Studies

For clinical investigators designing trials in newly diagnosed Ph+ CML, nilotinib serves as an established active comparator or backbone therapy. The ENESTnd trial established 12-month MMR rates of 44% with nilotinib 300 mg BID versus 22% with imatinib 400 mg QD [1], providing a validated efficacy benchmark against which novel agents or combination regimens can be compared. This established clinical performance profile supports nilotinib's use as a reference standard in comparative efficacy trials.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

50 linked technical documents
Explore Hub


Quote Request

Request a Quote for Nilotinib

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.